molecular formula C9H10BNO2 B8757154 (5-(But-1-yn-1-yl)pyridin-3-yl)boronic acid

(5-(But-1-yn-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B8757154
M. Wt: 174.99 g/mol
InChI Key: RNCOQYPWELASID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(But-1-yn-1-yl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C9H10BNO2 and its molecular weight is 174.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BNO2

Molecular Weight

174.99 g/mol

IUPAC Name

(5-but-1-ynylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H10BNO2/c1-2-3-4-8-5-9(10(12)13)7-11-6-8/h5-7,12-13H,2H2,1H3

InChI Key

RNCOQYPWELASID-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C#CCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (2.5 M in hexanes, 5.46 mL, 13.7 mmol) was added dropwise to a solution of 3-bromo-5-(but-1-ynyl)pyridine (Intermediate 48, 2.39 g, 11.4 mmol) and triisopropyl borate (3.15 mL, 13.65 mmol) in 2-Me THF (20 mL) at −50° C. The mixture was stirred for 1.5 h while the temperature was kept between −50 and −40° C. The mixture was lifted up from the cooling bath and 2 M aq. HCl (12 mL, 24 mmol) was added followed by stirring for 20 min. The mixture was diluted with EtOAc. Aq. NaOH (2 M) was added until pH about 12 was obtained in the aqueous phase. The phases were separated. The organic phase was extracted with dilute aq. NaOH and with water. The combined aqueous phases were washed with EtOAc, acidified to pH about 5 by the addition of conc. HCl and extracted with DCM. The organic phase was dried over Na2SO4 and concentrated to give 1.522 g (76% yield) of the title compound: 1H NMR (500 MHz, CDCl3) δ ppm 1.11-1.37 (m, 3 H), 2.26-2.58 (m, 2 H), 7.46-10.34 (m, 3 H); MS (ES+) m/z 176 [M+H]+.
Quantity
5.46 mL
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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